AEM1

Description

Structure

3D Structure

Properties

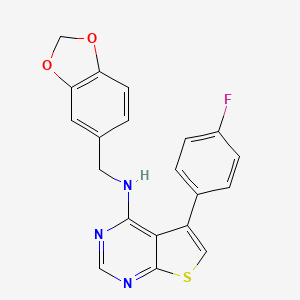

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLTGSHWIGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AEM1: A Potent and Selective Inhibitor of Deregulated NRF2 Transcriptional Activity in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARE expression modulator 1 (AEM1) is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcriptional pathway. NRF2 is a master regulator of the cellular antioxidant response, and its aberrant, constitutive activation is a hallmark of various cancers, contributing to chemoresistance and tumor progression. This compound has been identified as a valuable research tool for studying NRF2-dependent cancers and presents a potential therapeutic avenue. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties of this compound

This compound, with the chemical name N-(1,3-Benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine, was identified through a high-throughput screen for inhibitors of NRF2 transcriptional activity.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine | Internal |

| Synonyms | ARE expression modulator 1 | [1] |

| CAS Number | 1030123-90-0 | Internal |

| Molecular Formula | C20H14FN3O2S | [1] |

| Molecular Weight | 379.41 g/mol | [1] |

| SMILES | O1COC2=C1C=CC(=C2)CNC=2C1=C(N=CN2)SC=C1C1=CC=C(C=C1)F | Internal |

Biological Activity and Quantitative Data

This compound selectively inhibits the transcriptional activity of NRF2 in cancer cell lines with constitutive NRF2 activation, such as those with mutations in the NRF2 inhibitor Keap1.[1] This inhibition leads to a decrease in the expression of NRF2 target genes, which are involved in antioxidant defense and drug metabolism.

In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Source |

| NRF2-dependent Luciferase Reporter Assay | A549 (human lung carcinoma) | IC50 | ~ 5 µM | [1] |

| Cell Viability Assay | A549 (human lung carcinoma) | IC50 | ~ 10 µM | [1] |

| Cell Viability Assay | H460 (human large cell lung cancer) | IC50 | > 20 µM | [1] |

| Cell Viability Assay | HCT116 (human colon cancer) | IC50 | > 20 µM | [1] |

Note: The selectivity of this compound is demonstrated by its significantly lower potency in cell lines without constitutive NRF2 activation (H460 and HCT116).

This compound has been shown to decrease the mRNA levels of NRF2 target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM), in A549 cells.[1] Furthermore, treatment with this compound sensitizes A549 cells to various chemotherapeutic agents.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the protocols described in the primary literature.[1]

NRF2-Dependent Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NRF2 transcriptional activity.

-

Cell Culture: A549 cells are stably transfected with a luciferase reporter construct containing multiple antioxidant response elements (AREs) in the promoter region.

-

Seeding: Transfected A549 cells are seeded into 384-well plates at a density of approximately 2,000 cells per well in complete medium and incubated overnight.

-

Compound Treatment: this compound is serially diluted and added to the cells using a pin-transfer method. The final concentration of this compound typically ranges from 0.1 to 50 µM.

-

Incubation: The plates are incubated for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Activity Measurement: A commercial luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) is added to each well.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Cell Seeding: A549, H460, or HCT116 cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Addition: this compound is added to the wells in a dose-response manner.

-

Incubation: Cells are incubated with the compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Luminescence is measured, and the IC50 values are determined from the resulting dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Gene Expression

This method is used to measure the effect of this compound on the mRNA levels of NRF2 target genes.

-

Cell Treatment: A549 cells are treated with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 24 hours.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression levels of NRF2 target genes (e.g., NQO1, GCLM) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the transcriptional activity of NRF2. In many cancer cells, mutations in the gene encoding for Keap1, the primary negative regulator of NRF2, lead to the constitutive stabilization and nuclear accumulation of NRF2. This results in the constant transcription of antioxidant and cytoprotective genes, providing a survival advantage to the cancer cells. This compound's mechanism is to counteract this deregulated NRF2 activity.

Caption: The Keap1-NRF2 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of deregulated NRF2 activity in cancer. Its selectivity for cells with constitutive NRF2 activation makes it a powerful tool for elucidating the downstream effects of this pathway and for identifying potential therapeutic strategies to overcome chemoresistance in NRF2-addicted tumors. The data and protocols presented in this guide are intended to facilitate further research into the biology of NRF2 and the development of novel anticancer agents.

References

In-Depth Technical Guide to AEM1 (CAS: 1030123-90-0): A Dual NRF2 and SIRT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEM1 (ARE expression modulator 1), with the CAS number 1030123-90-0, is a small molecule that has garnered significant interest in the field of cancer research and cellular stress response. It is a potent inhibitor of the deregulated transcriptional activity of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] NRF2 is a master regulator of the cellular antioxidant response, and its constitutive activation in various cancers contributes to chemoresistance and tumor progression. This compound has been shown to sensitize cancer cells to chemotherapeutic agents and inhibit tumor growth in preclinical models.[1][2]

Beyond its well-documented effects on the NRF2 pathway, this compound has also been identified as a selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. SIRT2 is implicated in various cellular processes, including cell cycle control and tumorigenesis, making it an attractive target for cancer therapy. This dual-target profile of this compound presents a unique opportunity for therapeutic intervention in cancers characterized by aberrant NRF2 signaling and SIRT2 activity.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

This compound is a thieno[2,3-d]pyrimidine derivative with the following properties:

| Property | Value |

| IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine |

| CAS Number | 1030123-90-0 |

| Molecular Formula | C20H14FN3O2S |

| Molecular Weight | 379.41 g/mol |

| Appearance | White to light brown powder |

| Solubility | DMSO: ~20 mg/mL |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key cellular targets: the NRF2 transcriptional pathway and the enzymatic activity of SIRT2.

Inhibition of the NRF2 Pathway

Under normal physiological conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. In response to oxidative or electrophilic stress, or due to mutations in KEAP1 or NRF2 itself, NRF2 translocates to the nucleus. There, it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and drug metabolism. In many cancer types, this pathway is constitutively active, providing a survival advantage to the tumor cells.

This compound functions by inhibiting the transcriptional activity of NRF2. This leads to a broad decrease in the expression of NRF2-controlled genes, such as heme oxygenase 1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase 1 (SOD1), thioredoxin (TXN), glutamate-cysteine ligase modifier subunit (GCLM), and glutathione peroxidase 2 (GPX2).[1] By suppressing this protective mechanism, this compound renders cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.

Inhibition of SIRT2

This compound has been identified as a selective inhibitor of SIRT2, a class III histone deacetylase. SIRT2 is primarily a cytoplasmic protein that deacetylates various substrates, including α-tubulin and p53. Its role in cancer is complex and can be context-dependent. By inhibiting SIRT2, this compound can modulate these downstream pathways, potentially contributing to its anti-cancer effects.

Quantitative Biological Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Target | Assay | Cell Line / System | Value | Reference |

| SIRT2 | Enzymatic Inhibition Assay | Recombinant Human SIRT2 | IC50: 18.5 µM | MedChemExpress |

| NRF2 Pathway | ARE-Luciferase Reporter Assay | A549 | No specific IC50 reported. Shown to decrease NRF2 transcriptional activity. | Based on qualitative descriptions |

| NRF2 Target Gene Expression | qRT-PCR | A549 | Significant reduction in mRNA levels of HMOX1, NQO1, GCLM, SOD1, TXN, and GPX2 at 5 µM. | Based on qualitative descriptions |

| Cell Viability | CellTiter-Glo | A549 | Dose-dependent decrease in cell viability. | Based on qualitative descriptions |

| In Vivo Tumor Growth | A549 Xenograft in mice | - | Inhibition of tumor proliferation at 50 mg/kg (oral, twice daily). | MedChemExpress |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NRF2 Signaling Pathway

Caption: this compound inhibits the transcriptional activity of NRF2 in the nucleus.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from publicly available information and should be adapted and optimized for specific laboratory conditions.

ARE-Luciferase Reporter Assay for NRF2 Activity

This assay quantitatively measures the transcriptional activity of NRF2.

Materials:

-

A549 cells stably or transiently transfected with an ARE-luciferase reporter construct.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System).

-

White, opaque 96-well microplates.

-

Luminometer.

Protocol:

-

Seed A549-ARE-luciferase cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24 hours).

-

Equilibrate the plate to room temperature for approximately 10 minutes.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.

Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes

This protocol is for measuring the mRNA expression levels of NRF2 target genes.

Materials:

-

A549 cells.

-

This compound stock solution.

-

TRIzol reagent or other RNA extraction kit.

-

Reverse transcription kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction in a 96-well qPCR plate with the following components per well:

-

cDNA template

-

Forward and reverse primers

-

qPCR master mix

-

Nuclease-free water

-

-

Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP.[3]

Materials:

-

A549 cells.

-

This compound stock solution.

-

White, opaque 96-well microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Protocol:

-

Seed A549 cells in a white, opaque 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Add serial dilutions of this compound to the wells.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the this compound concentration to determine the IC50 value.

In Vivo A549 Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[4][5] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

A549 cells.

-

Matrigel (optional).

-

This compound formulation for oral administration.

-

Calipers for tumor measurement.

Protocol:

-

Culture A549 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a sterile solution (e.g., PBS or DMEM) at a concentration of 1 x 10^7 cells/mL. The cell suspension can be mixed with Matrigel (1:1) to enhance tumor take rate.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage, typically twice daily.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

SIRT2 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of SIRT2.[6]

Materials:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter).

-

NAD+ (cofactor).

-

Developer solution (to generate a fluorescent signal from the deacetylated substrate).

-

Assay buffer.

-

This compound stock solution.

-

Black, flat-bottom 96-well microplates.

-

Fluorescence plate reader.

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a black 96-well plate, add the following to each well:

-

SIRT2 enzyme

-

This compound dilution or vehicle control

-

Assay buffer

-

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate at room temperature for 10-15 minutes to allow for signal development.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of the NRF2 and SIRT2 pathways in cancer and other diseases. Its ability to inhibit NRF2-mediated transcriptional activity and SIRT2 enzymatic function makes it a promising lead compound for the development of novel anti-cancer therapeutics, particularly for tumors with constitutive NRF2 activation. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action and to optimize its pharmacological properties for clinical development.

References

- 1. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

AEM1 Inhibitor: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEM1 is a small molecule inhibitor that has demonstrated significant biological activity, primarily through its potent and specific inhibition of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcriptional pathway.[1][2] Constitutive activation of the NRF2 pathway is a known mechanism of chemoresistance and tumor promotion in various cancers. This compound has emerged as a valuable tool for studying the downstream effects of NRF2 inhibition and as a potential therapeutic agent for cancers with deregulated NRF2 activity.[1][3] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as an inhibitor of NRF2 transcriptional activity.[1][2] Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative stress or in cancer cells with mutations in KEAP1 or NRF2, NRF2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates their transcription. These genes encode a battery of cytoprotective proteins involved in antioxidant defense, detoxification, and drug efflux.

This compound disrupts this pathway, leading to a broad decrease in the expression of NRF2-controlled genes.[1] While the precise molecular interaction is still under investigation, studies suggest that this compound's activity is particularly effective in cell lines where the NRF2 transcriptional program is constitutively activated due to mutations.[1]

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified in various in vitro and in vivo studies, primarily using the A549 non-small cell lung cancer cell line, which harbors a mutation leading to constitutive NRF2 activation.

| Parameter | Cell Line | Concentration/Dose | Duration | Effect | Reference |

| ARE-LUC Signaling Inhibition | A549 | 0.625-10 µM | 24 h | Dose-dependent inhibition | [2] |

| HMOX1 Inhibition | A549 | 0.625-10 µM | 24 h | Inhibition of HMOX1 expression | [2] |

| NRF2 Activity Suppression | A549 | 5 µM | 72 h | Suppression of NRF2 activity | [2] |

| Reduced Glutathione (GSH) Levels | A549 | 0-5 µM | 24 h | Dose-dependent decrease | [2] |

| Anchorage-Independent Growth | A549 | 0-10 µM | 48-72 h | Reduction in growth capability | [2] |

| Chemosensitization (Etoposide and 5-Fluorouracil) | A549 | Not specified | Not specified | Enhanced toxicity of chemotherapeutic drugs | [2] |

| In Vivo Tumor Proliferation (Subcutaneous A549 mouse model) | - | 50 mg/kg (oral, twice daily) | 20 days | Inhibition of tumor proliferation | [2] |

| HepaRG Cell Differentiation | HepaRG | 1 µM | Not specified | Promotion of differentiation towards mature hepatocytes | [2] |

Signaling Pathway Diagram

The following diagram illustrates the NRF2 signaling pathway and the point of intervention by the this compound inhibitor.

Caption: NRF2 signaling pathway and this compound inhibition.

Experimental Protocols

ARE-Luciferase Reporter Assay for NRF2 Activity

This protocol is designed to quantify the transcriptional activity of NRF2 in response to this compound treatment using a luciferase reporter system.

Materials:

-

A549 cells stably transfected with an ARE-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound inhibitor stock solution (in DMSO)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed A549-ARE-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (medium with DMSO) to the respective wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Add the luciferase substrate to each well.

-

Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Express the results as a percentage of the vehicle-treated control.

Measurement of Intracellular Reduced Glutathione (GSH)

This protocol describes a fluorescence-based assay to measure the levels of reduced glutathione in A549 cells following treatment with this compound.

Materials:

-

A549 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound inhibitor stock solution (in DMSO)

-

Thiol-reactive fluorescent dye (e.g., monochlorobimane or ThiolTracker™ Violet)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Dye Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of the fluorescent thiol-reactive dye solution (prepared according to the manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis: Background fluorescence from wells without cells should be subtracted. The results can be expressed as a percentage of the GSH level in vehicle-treated cells.

In Vivo A549 Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous A549 xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.

Materials:

-

A549 cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

-

Animal housing facility compliant with ethical regulations

Procedure:

-

Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly (e.g., twice a week) using calipers with the formula: Volume = (Length x Width²) / 2.

-

Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or the vehicle control orally, twice daily.

-

Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 20 days). Monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for NRF2 target genes).

Experimental Workflow Diagrams

ARE-Luciferase Reporter Assay Workflow

Caption: Workflow for ARE-Luciferase Reporter Assay.

In Vivo Xenograft Model Workflow

Caption: Workflow for In Vivo Xenograft Model.

Conclusion

This compound is a potent inhibitor of the NRF2 signaling pathway with demonstrated anti-tumor activity, particularly in cancers with constitutive NRF2 activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the biological activity of this compound and its therapeutic potential. The detailed methodologies for key in vitro and in vivo assays will facilitate the replication and expansion of these studies, ultimately contributing to a deeper understanding of NRF2 inhibition in cancer biology.

References

A Technical Guide to AEM1: A Selective Inhibitor of the Keap1-Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. However, in response to stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of over 250 cytoprotective genes by binding to the Antioxidant Response Element (ARE).

While Nrf2 activation is protective in normal cells, many cancers hijack this pathway to promote anabolic growth, proliferation, and resistance to chemotherapy and radiotherapy. Constitutive activation of Nrf2, often through mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2), creates a state of enhanced stress resistance that allows cancer cells to thrive. This has established Nrf2 as a critical target for anticancer therapies, creating a demand for potent and selective Nrf2 inhibitors.

This technical guide focuses on AEM1 , a small molecule identified through high-throughput screening that selectively inhibits the transcriptional activity of Nrf2.[1][2][3] this compound represents a valuable chemical probe for studying Nrf2-dependent cancers and a potential starting point for the development of novel therapeutics. This document provides a detailed overview of the Keap1-Nrf2 pathway, the mechanism of action of this compound, a summary of its quantitative effects, and representative protocols for key experimental assays.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a sophisticated sensing and response system that maintains cellular redox homeostasis. Its regulation can be divided into two states: basal and induced.

Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by a homodimer of Keap1. Keap1 acts as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase, which continuously polyubiquitinates Nrf2. This process flags Nrf2 for degradation by the 26S proteasome, keeping its cellular levels low.

Under Induced/Stress Conditions: Exposure to oxidative or electrophilic stressors modifies reactive cysteine residues on Keap1. This modification induces a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 is stabilized, bypasses degradation, and accumulates in the nucleus. There, it forms a heterodimer with small Maf proteins (sMaf) and binds to ARE sequences in the promoter regions of its target genes, initiating a robust antioxidant and cytoprotective transcriptional program. Genes regulated by Nrf2 include those involved in glutathione biosynthesis (e.g., GCLC), drug metabolism (e.g., NQO1), and iron/heme metabolism (e.g., HMOX1).

This compound: A Selective Inhibitor of Constitutively Active Nrf2

This compound was discovered through a high-throughput screen designed to identify small molecules that suppress Nrf2-driven ARE transcriptional activity.[2][3] A key finding from its initial characterization is that this compound's inhibitory effects are restricted to cell lines where the Nrf2 pathway is constitutively activated due to mutations, such as the human lung adenocarcinoma cell line A549, which has a loss-of-function mutation in KEAP1.[2][4]

Mechanism of Action: Crucially, studies have shown that this compound reduces Nrf2's transcriptional output without altering the total protein levels of either Nrf2 or Keap1.[3] This indicates that this compound does not function by promoting Nrf2 degradation. Instead, it is proposed to act downstream, likely by inhibiting the binding of the Nrf2/sMaf heterodimer to the ARE sequence on DNA, thereby preventing the transcription of Nrf2 target genes.[3]

Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound from in vitro and in vivo studies, primarily using the A549 human lung cancer cell line.

Table 1: In Vitro Effects of this compound on A549 Cells

| Assay | Concentration Range | Treatment Duration | Observed Effect | Citation(s) |

| ARE-Luciferase Signaling | 0.625–10 µM | 24 hours | Dose-dependent inhibition of ARE-driven luciferase activity. | [5] |

| Nrf2 Target Gene (HMOX1) | 0.625–10 µM | 24 hours | Inhibition of HMOX1 expression. | [5] |

| Nrf2 Activity Suppression | 5 µM | 72 hours | General suppression of NRF2 activity. | [5] |

| Reduced Glutathione (GSH) | 0–5 µM | 24 hours | Dose-dependent decrease in cellular GSH levels. | [5] |

| Anchorage-Independent Growth | 0–10 µM | 48–72 hours | Reduction in the capability for anchorage-independent growth. | [5] |

| Chemosensitization | Not specified | 48–72 hours | Enhanced toxicity of etoposide and 5-fluorouracil. | [5] |

Table 2: In Vivo Effects of this compound

| Animal Model | This compound Dosage | Treatment Schedule | Observed Effect | Citation(s) |

| Subcutaneous A549 Xenograft in Mice | 50 mg/kg | Oral, twice daily | Inhibition of tumor proliferation. | [5] |

Experimental Protocols (Representative)

The following are representative protocols for assays commonly used to characterize Nrf2 inhibitors like this compound.

Note: These are generalized methods. The exact parameters used in the primary literature for this compound by Bollong et al. may vary.

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Protocol:

-

Cell Seeding: Seed A549 cells stably expressing an ARE-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of ~10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis: Aspirate the medium and wash the cells once with 100 µL of phosphate-buffered saline (PBS). Aspirate the PBS and add 20-50 µL of 1X cell lysis buffer to each well. Incubate for 10-15 minutes on an orbital shaker at room temperature.

-

Luminescence Measurement: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of lysis buffer in each well (e.g., 20-50 µL).

-

Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer. The signal is typically integrated over 1-10 seconds.

-

Analysis: Normalize the luminescence readings of this compound-treated wells to the vehicle-treated control wells to determine the percent inhibition.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method is used to measure the effect of this compound on the mRNA levels of Nrf2 target genes such as HMOX1, NQO1, and GCLC.

Protocol:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the desired concentrations of this compound or vehicle control for 24 hours.

-

RNA Extraction: Wash cells with PBS and lyse them directly in the plate using a TRIzol-based reagent. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., HMOX1) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green-based qPCR master mix.

-

Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Subcutaneous Xenograft Study

This protocol outlines a general procedure to test the efficacy of this compound on tumor growth in a mouse model.

Protocol:

-

Cell Preparation: Culture A549 cells, harvest them during the exponential growth phase, and resuspend them in a sterile, serum-free medium mixed 1:1 with Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice via the specified route (e.g., oral gavage) and schedule (e.g., twice daily). Monitor animal weight and health throughout the study.

-

Endpoint: Continue treatment for the duration of the study (e.g., 20 days) or until tumors in the control group reach a predetermined endpoint size.

-

Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor volume and weight. Compare the average tumor size and growth rate between the this compound-treated and vehicle-treated groups to determine efficacy.

Conclusion

This compound is a specific and potent inhibitor of Nrf2 transcriptional activity in cancer cells characterized by constitutive pathway activation. Its unique mechanism of action—suppressing Nrf2's function without altering its protein level—distinguishes it from other modulators of the pathway. The data demonstrate its ability to decrease the expression of Nrf2 target genes, sensitize cancer cells to conventional chemotherapies, and inhibit tumor growth in vivo. These properties make this compound an indispensable tool for researchers investigating the role of Nrf2 in cancer biology and a promising lead compound for the development of targeted therapies for Nrf2-addicted tumors.

References

In-Depth Technical Guide: Discovery and Synthesis of AEM1, a Novel Inhibitor of NRF2 Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AEM1, a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This compound has demonstrated potential as an anti-cancer agent, particularly in tumors with constitutive NRF2 activation.

Core Compound Data: this compound

| Property | Value | Reference |

| IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine | [Bollong et al., 2015] |

| Synonyms | This compound, AEM-1 | [Bollong et al., 2015] |

| CAS Number | 1030123-90-0 | [Bollong et al., 2015] |

| Molecular Formula | C20H14FN3O2S | [Bollong et al., 2015] |

| Molecular Weight | 379.41 g/mol | [Bollong et al., 2015] |

| Appearance | Crystalline solid | [Commercial Suppliers] |

| Purity | >98% (typically available) | [Commercial Suppliers] |

| Solubility | DMSO: ~20-30 mg/mL, DMF: ~30 mg/mL, Ethanol: ~0.25 mg/mL | [Commercial Suppliers] |

Discovery of this compound

This compound was identified through a high-throughput screen designed to discover small molecules that inhibit the transcriptional activity of NRF2 at antioxidant response element (ARE) sites. The discovery was detailed in the publication "A Small Molecule Inhibits Deregulated NRF2 Transcriptional Activity in Cancer" by Bollong M.J., et al., in ACS Chemical Biology in 2015.

The screening utilized a specially engineered reporter cell line where NRF2 transcriptional activity was constitutively active. From a library of approximately 30,000 compounds, 27 initial hits were identified. Further investigation into a promising thienopyrimidine scaffold led to the synthesis and characterization of this compound as a potent analog.

Synthesis of this compound

The synthesis of this compound involves a multi-step process typical for the construction of substituted thieno[2,3-d]pyrimidines. While the primary publication does not provide a detailed, step-by-step protocol, the general synthetic route can be inferred from related literature on the synthesis of similar chemical structures. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the NRF2 signaling pathway. Under normal conditions, NRF2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. In many cancers, mutations in KEAP1 or NRF2 lead to the constitutive activation of NRF2, promoting cell survival and chemoresistance.

This compound acts by broadly decreasing the expression of NRF2-controlled genes. Its inhibitory activity is particularly effective in cancer cell lines that harbor mutations leading to constitutive NRF2 activation.

Caption: this compound inhibits the NRF2 signaling pathway.

Experimental Protocols

Detailed protocols for the key experiments that characterized this compound are provided below. These are based on the methods described in the primary literature and general laboratory procedures.

NRF2/ARE Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NRF2.

Caption: Workflow for the NRF2/ARE Luciferase Reporter Assay.

Protocol:

-

Cell Seeding: Seed A549 cells stably expressing an ARE-luciferase reporter construct in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Second Incubation: Incubate the plate for an additional 24 to 72 hours.

-

Lysis and Measurement: Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega's ONE-Glo™ or Dual-Luciferase® Reporter Assay System). Add the luciferase substrate to the cell lysate.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the NRF2 transcriptional activity.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cancer cells to proliferate in an environment that does not support attachment, a hallmark of malignant transformation.

Protocol:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension: Harvest A549 cells and resuspend them in complete medium. Prepare a cell suspension at a density of 2 x 10^4 cells/mL.

-

Top Agar Layer: Prepare a 0.3% agar solution in complete medium. Mix the cell suspension with the 0.3% agar solution at a 1:1 ratio.

-

Plating: Carefully layer 1.5 mL of the cell/agar mixture on top of the solidified bottom agar layer in each well.

-

Compound Overlay: After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of this compound or vehicle control on top of the agar.

-

Incubation and Feeding: Incubate the plates at 37°C with 5% CO2 for 14-21 days. Replace the top medium with fresh medium containing this compound or vehicle every 3-4 days.

-

Staining and Counting: After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol. Count the number of colonies larger than a predefined size (e.g., 50 µm) using a microscope.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at a dose of 50 mg/kg, twice daily. The control group should receive the vehicle used to formulate this compound.

-

Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predefined period (e.g., 20-30 days) or until the tumors in the control group reach a maximum allowed size.

-

Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Compare the tumor growth and final tumor weights between the this compound-treated and control groups.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

Table 1: In Vitro Activity of this compound in A549 Cells

| Assay | Metric | This compound Concentration | Result | Reference |

| NRF2 Activity (ARE-Luc) | Inhibition | 0.625 - 10 µM (24h) | Dose-dependent decrease in luminescence | [Bollong et al., 2015] |

| HMOX1 Expression | Inhibition | 0.625 - 10 µM (24h) | Dose-dependent decrease in mRNA levels | [Bollong et al., 2015] |

| Glutathione (GSH) Levels | Reduction | 0 - 5 µM (24h) | Dose-dependent decrease | [Bollong et al., 2015] |

| Anchorage-Independent Growth | Inhibition | 0 - 10 µM (48-72h) | Reduced colony formation | [Bollong et al., 2015] |

| Chemosensitization | Enhancement of Toxicity | 1-10 µM | Increased sensitivity to etoposide and 5-fluorouracil | [Bollong et al., 2015] |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Parameter | Value | Reference |

| Animal Model | Subcutaneous A549 xenograft in mice | [Bollong et al., 2015] |

| This compound Dose | 50 mg/kg | [Bollong et al., 2015] |

| Administration Route | Oral (gavage) | [Bollong et al., 2015] |

| Dosing Schedule | Twice daily | [Bollong et al., 2015] |

| Treatment Duration | 20 days | [Bollong et al., 2015] |

| Outcome | Significant inhibition of tumor proliferation | [Bollong et al., 2015] |

Conclusion

This compound is a novel, potent inhibitor of the NRF2 transcriptional pathway, discovered through a high-throughput screening campaign. It has demonstrated significant anti-tumor activity in vitro and in vivo, particularly in cancer cells with constitutive NRF2 activation. The detailed protocols and data presented in this guide provide a foundation for further research and development of this compound and related compounds as potential cancer therapeutics.

References:

-

Bollong, M. J., Yun, H., Sherwood, L., Woods, A. K., Lairson, L. L., & Schultz, P. G. (2015). A Small Molecule Inhibits Deregulated NRF2 Transcriptional Activity in Cancer. ACS Chemical Biology, 10(10), 2193–2198.

-

Information from various commercial suppliers of this compound.

An In-depth Technical Guide to AEM1 Inhibitor Cellular Uptake and Distribution

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide uses Gefitinib, a well-characterized EGFR inhibitor, as a proxy for the novel "AEM1 inhibitor" due to the absence of publicly available data on a compound with the "this compound inhibitor" designation. The data and protocols presented are based on published studies of Gefitinib and are intended to serve as a comprehensive example of the methodologies and data presentation expected for a novel kinase inhibitor.

Introduction

This compound is a critical kinase implicated in aberrant signaling pathways driving oncogenesis. Small molecule inhibitors of this compound represent a promising therapeutic strategy. A thorough understanding of the cellular pharmacokinetics of these inhibitors, including their uptake, distribution, and target engagement, is paramount for optimizing their efficacy and informing rational drug design. This guide provides a technical overview of the cellular uptake and subcellular distribution of a model this compound inhibitor, detailing the experimental methodologies used to elucidate these properties and the signaling pathways affected.

Cellular Uptake of this compound Inhibitor

The cellular uptake of the this compound inhibitor is a critical determinant of its therapeutic efficacy, as the inhibitor must cross the plasma membrane to engage its intracellular target. Studies have revealed that the uptake of this inhibitor is an active, temperature-dependent process, leading to significant intracellular accumulation.

Quantitative Analysis of Cellular Uptake

The intracellular concentration of the this compound inhibitor has been quantified in various non-small cell lung cancer (NSCLC) cell lines. The data reveals that the inhibitor accumulates to concentrations far exceeding the extracellular levels, a hallmark of active transport.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (pmol/10^6 cells) | Reference |

| Gefitinib-Sensitive | ||||

| H322 | 0.1 | 0.5 | ~180 | [1] |

| 0.1 | 24 | ~30 | [1] | |

| H292 | 0.1 | 0.5 | ~150 | [1] |

| 0.1 | 24 | ~25 | [1] | |

| Calu-3 | 0.1 | 0.5 | ~120 | [1] |

| 0.1 | 24 | ~20 | [1] | |

| Gefitinib-Resistant | ||||

| H460 | 0.1 | 0.5 | ~140 | [1] |

| 0.1 | 24 | ~120 | [1] | |

| H1299 | 0.1 | 0.5 | ~110 | [1] |

| 0.1 | 24 | ~90 | [1] | |

| A549 | 0.1 | 0.5 | ~100 | [1] |

| 0.1 | 24 | ~85 | [1] |

Subcellular Distribution of this compound Inhibitor

Further studies employing subcellular fractionation followed by quantitative analysis are required to definitively determine the concentration of the this compound inhibitor in various organelles.

Mechanism of Action and Signaling Pathways

The this compound inhibitor functions by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, the inhibitor blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that plays a central role in regulating cell growth and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Experimental Protocols

Protocol for Cellular Uptake Assay

This protocol describes a method to quantify the intracellular accumulation of the this compound inhibitor in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound inhibitor stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Seed cells in a 6-well plate at a density that will result in approximately 80% confluency on the day of the experiment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

-

On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing the desired concentration of the this compound inhibitor.

-

Incubate for the desired time points (e.g., 0.5 and 24 hours).

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.

-

Add an appropriate volume of lysis buffer to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant and prepare it for LC-MS/MS analysis to quantify the intracellular concentration of the this compound inhibitor.

Protocol for Subcellular Fractionation and Drug Quantification

This protocol details the separation of major subcellular compartments to determine the distribution of the this compound inhibitor.

Materials:

-

Treated cells

-

Subcellular fractionation kit (or individual buffers: hypotonic buffer, isotonic buffer, etc.)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Culture and treat cells with the this compound inhibitor as described in the cellular uptake protocol.

-

Harvest the cells by scraping or trypsinization.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer until a majority of the cells are lysed (monitor by microscopy).

-

Perform a series of differential centrifugations to separate the subcellular fractions: a. Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. b. Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria. c. Microsomal (Membrane) and Cytosolic Fractions: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g). The pellet will contain the microsomal fraction (including plasma membrane and endoplasmic reticulum), and the supernatant will be the cytosolic fraction.

-

Carefully collect each fraction and prepare them for LC-MS/MS analysis to quantify the concentration of the this compound inhibitor in each subcellular compartment.

Conclusion

This technical guide provides a comprehensive overview of the cellular uptake and distribution of a model this compound inhibitor, using Gefitinib as a proxy. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a framework for researchers and drug development professionals to characterize novel kinase inhibitors. A thorough understanding of these cellular pharmacokinetic and pharmacodynamic properties is essential for the successful development of targeted cancer therapies. Future work should focus on obtaining quantitative data for the subcellular distribution of this compound inhibitors to further refine our understanding of their intracellular behavior.

References

AEM1 in Cancer Research: A Tale of Two Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "AEM1" in cancer research literature can be ambiguous, referring to two distinct molecules with different mechanisms of action: a small molecule inhibitor of the NRF2 transcriptional pathway, and Early Mitotic Inhibitor 1 (Emi1), a key protein regulating the cell cycle. This guide provides a comprehensive technical review of both entities, delineating their respective roles in oncology, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant signaling pathways. Understanding the context in which "this compound" is used is critical for accurate interpretation of research findings and for guiding future drug development efforts.

Part 1: this compound, the NRF2 Pathway Inhibitor

Introduction

This compound is a small molecule identified through high-throughput screening as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcriptional activity.[1][2] The NRF2 pathway is a master regulator of cellular responses to oxidative stress. While its activation in normal cells is protective, many cancer types exhibit constitutive NRF2 activation, which promotes tumor growth, metabolic reprogramming, and resistance to chemotherapy and radiotherapy.[3][4][5] this compound has been shown to be particularly effective in cancer cells harboring mutations that lead to this constitutive NRF2 activation.[1] By inhibiting NRF2, this compound sensitizes cancer cells to conventional therapies and inhibits their growth, making it a promising candidate for further investigation.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions by decreasing the transcriptional activity of NRF2 at Antioxidant Response Element (ARE) sites in the genome.[1] This leads to a broad downregulation of NRF2-controlled genes involved in detoxification and antioxidant defense.[1] The core of this pathway involves the sequestration of NRF2 by Keap1 in the cytoplasm, leading to its ubiquitination and proteasomal degradation. In cancer cells with mutations in Keap1 or NRF2, this regulation is disrupted, leading to the accumulation of NRF2 in the nucleus and the constitutive activation of its target genes. This compound intervenes at the level of NRF2's transcriptional activity.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: AEM1 (AMI-1) Treatment for A549 Lung Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed overview of the effects of AEM1, hereafter referred to as AMI-1 (Arginine Methyltransferase Inhibitor-1), on the A549 human lung adenocarcinoma cell line. AMI-1 is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various cancers, including lung cancer, where it plays a crucial role in tumor cell proliferation, survival, and migration. This document outlines the cellular effects of AMI-1 on A549 cells, provides detailed protocols for key experiments, and presents quantitative data to guide researchers in their studies.

Mechanism of Action

AMI-1 selectively targets PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. In lung cancer cells, PRMT5 is implicated in the regulation of several signaling pathways that promote cell growth and survival. By inhibiting PRMT5, AMI-1 can disrupt these pathways, leading to cell cycle arrest and apoptosis.

Data Presentation

Table 1: Effect of AMI-1 on A549 Cell Viability

| Treatment | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| AMI-1 | 10 | 48 | ~80% |

| 100 | 48 | ~60% | |

| Cisplatin | 23.4 (IC50) | 48 | ~50% |

| AMI-1 + Cisplatin | 10 + 23.4 | 48 | Significantly <50% |

Note: Data is compiled from studies where AMI-1 was used in combination with cisplatin. Single-agent effects are estimated from dose-response curves.

Table 2: Effect of AMI-1 on A549 Cell Cycle Distribution

| Treatment | Concentration (µM) | Incubation Time (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | - | 48 | 55.3 | 24.1 | 18.2 | 2.4 |

| AMI-1 | 10 | 48 | 63.2 | 20.5 | 14.3 | 2.0 |

| Cisplatin | 23.4 | 48 | 58.1 | 19.2 | 19.9 | 2.8 |

| AMI-1 + Cisplatin | 10 + 23.4 | 48 | 70.1 | 15.3 | 12.1 | 2.5 |

Data is representative of experiments conducted for 48 hours.

Table 3: Induction of Apoptosis by AMI-1 in A549 Cells

| Treatment | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |

| Control | - | 72 | ~5% |

| AMI-1 | 10 | 72 | Increased apoptosis |

| Cisplatin | 23.4 | 72 | Increased apoptosis |

| AMI-1 + Cisplatin | 10 + 23.4 | 72 | Significantly increased apoptosis |

Note: Quantitative data for single-agent AMI-1 on apoptosis is limited; however, studies show a significant increase in apoptosis when combined with cisplatin.

Signaling Pathways and Experimental Workflows

Caption: PRMT5 signaling pathway and the inhibitory effect of AMI-1.

Caption: General experimental workflow for studying AMI-1 effects on A549 cells.

Experimental Protocols

A549 Cell Culture

-

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

For sub-culturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.

-

Seed cells into new flasks or plates at the desired density for experiments.

-

Cell Viability (MTT) Assay

-

Materials:

-

A549 cells

-

96-well plates

-

AMI-1 (and other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Protocol:

-

Seed A549 cells (5 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of AMI-1 (e.g., 0.1, 1, 10, 100 µM) and/or cisplatin for 24 or 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Materials:

-

A549 cells

-

6-well plates

-

AMI-1 (and other test compounds)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed A549 cells in 6-well plates and treat with AMI-1 and/or cisplatin for the desired time (e.g., 72 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Materials:

-

A549 cells

-

6-well plates

-

AMI-1 (and other test compounds)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed A549 cells in 6-well plates and treat with AMI-1 and/or cisplatin for 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Materials:

-

Treated A549 cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., for Caspase-3, PARP, Cyclin D1, CDK4, CDK6, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Protocol:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.

-

Preparing AEM1 Stock Solutions for Cellular and In Vivo Experiments

Application Note and Protocols

This document provides detailed protocols for the preparation of stock solutions of AEM1, a potent and specific inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) transcriptional activity.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as oncology, neurodegenerative diseases, and inflammation, where the Keap1-Nrf2 signaling pathway is a key therapeutic target.

This compound acts by decreasing the expression of Nrf2-controlled genes, which can sensitize cancer cells to chemotherapeutic agents and inhibit tumor growth.[1][2] Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results.

Properties of this compound

This compound is a small molecule with the following chemical properties:

| Property | Value | Reference |

| Chemical Name | N-(1,3-Benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine | [1] |

| Molecular Formula | C₂₀H₁₄FN₃O₂S | [1][3] |

| Molecular Weight | 379.41 g/mol | [3] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | [3] |

| CAS Number | 1030123-90-0 | [1][3][4] |

Preparation of this compound Stock Solutions

The solubility of this compound is a key factor in the preparation of stock solutions. It is readily soluble in dimethyl sulfoxide (DMSO).[1][5]

In Vitro Stock Solution (10 mM in DMSO)

This high-concentration stock solution is suitable for most cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Protocol:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 379.41 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 3.794 mg of this compound.

-

Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. For small quantities, it is often recommended to purchase pre-weighed amounts to avoid inaccuracies.[5]

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 3.794 mg of this compound.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

-

Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

In Vivo Formulation

For animal studies, this compound can be formulated as a clear solution or a suspension. The following protocol yields a clear solution suitable for oral or intraperitoneal administration.[4]

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Prepare a concentrated stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in the in vitro protocol.

-

Add co-solvents sequentially: For a final concentration of 2.5 mg/mL, follow these steps for a 1 mL final volume:

-

Start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

-

Final Concentration: This protocol results in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][5]

-

Use immediately: It is recommended to prepare this formulation fresh on the day of use.[4]

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

| Solution Type | Storage Temperature | Stability | Reference |

| Solid Powder | -20°C | Long-term (months to years) | [1] |

| DMSO Stock Solution | -20°C | 1 month | |

| DMSO Stock Solution | -80°C | 6 months | |

| In Vivo Formulation | Use immediately | N/A |

Experimental Protocols

This compound is an inhibitor of the Nrf2 pathway. Its activity can be assessed by measuring the transcriptional activity of Nrf2 or the expression of its target genes, such as Heme Oxygenase 1 (HMOX1).

Nrf2-ARE Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Workflow:

Caption: Workflow for Nrf2-ARE Luciferase Reporter Assay.

Protocol:

-

Cell Seeding: Seed A549 cells stably expressing an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 10 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a DMSO vehicle control.

-

Induction (Optional): To test the inhibitory effect of this compound, cells can be co-treated with a known Nrf2 activator (e.g., sulforaphane).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, perform the luciferase assay using a commercial kit (e.g., Promega Dual-Glo® Luciferase Assay System) according to the manufacturer's instructions.[3] This typically involves lysing the cells and then adding the luciferase substrate.

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal if using a dual-reporter system. The results should show a dose-dependent decrease in luciferase activity in the presence of this compound.

Quantitative PCR (qPCR) for HMOX1 Expression

This protocol measures the mRNA levels of HMOX1, a downstream target of Nrf2, to assess the inhibitory effect of this compound.

Workflow:

Caption: Workflow for qPCR analysis of HMOX1 expression.

Protocol:

-

Cell Seeding: Seed A549 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of treatment.

-

Compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 5 µM) for 24 hours. Include a DMSO vehicle control.

-

RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial kit (e.g., QIAGEN RNeasy Kit) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers specific for HMOX1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HMOX1 expression in this compound-treated cells compared to the vehicle control.

Keap1-Nrf2 Signaling Pathway and this compound Inhibition